molecular formula C8H10F2O2 B2413960 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid CAS No. 2229487-68-5

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid

Cat. No.: B2413960
CAS No.: 2229487-68-5
M. Wt: 176.163
InChI Key: CSCMZIBTYIYTAJ-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H10F2O2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a difluorocyclobutyl group

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Difluorocyclobutyl Group: This step involves the introduction of fluorine atoms into a cyclobutane ring. Common reagents used for this purpose include diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Cyclopropanation: The difluorocyclobutyl group is then subjected to cyclopropanation reactions to form the cyclopropane ring. This can be achieved using reagents such as diazomethane or other carbene precursors.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through various methods, including the use of carbon dioxide in the presence of a base or through the hydrolysis of a corresponding ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms in the difluorocyclobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acid derivatives.

    Reduction: Formation of alcohols or other reduced compounds.

    Substitution: Formation of substituted cyclobutyl or cyclopropane derivatives.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluorocyclobutyl)propanoic acid
  • 2-(3,3-Difluorocyclobutyl)butanoic acid
  • 2-(3,3-Difluorocyclobutyl)cyclopropane-1-methanol

Uniqueness

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a difluorocyclobutyl group and a cyclopropane ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)2-4(3-8)5-1-6(5)7(11)12/h4-6H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCMZIBTYIYTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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